

physicochemical properties of 1,3-Adamantanediacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Adamantanediacetic acid

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An In-depth Technical Guide to the Physicochemical Properties of **1,3-Adamantanediacetic Acid**

This guide provides a comprehensive overview of the core physicochemical properties of **1,3-Adamantanediacetic acid** (CAS No: 17768-28-4), a dicarboxylic acid derivative of adamantane. The rigid, three-dimensional adamantane cage imparts unique structural and physical characteristics to its derivatives, making them of significant interest in drug development, polymer science, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.

Core Physicochemical Properties

1,3-Adamantanediacetic acid is a white to light-yellow crystalline powder.[\[1\]](#)[\[2\]](#) Its key physicochemical data are summarized in the table below, providing a quantitative snapshot of its fundamental properties.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₀ O ₄	[1] [2]
Molecular Weight	252.31 g/mol	[2]
Melting Point	234-237 °C (lit.)	[1] [2] [3]
Boiling Point	453.9 ± 18.0 °C (Predicted)	[1] [3]
Density	1.304 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	4.42 ± 0.10 (Predicted)	[1]
LogP (Octanol-Water)	2.04	[3]
Flash Point	242.5 °C	[1] [3]
Appearance	White to light yellow powder/crystal	[1] [2]
Solubility	Soluble in water and organic solvents; very faint turbidity in hot methanol. [1]	

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are critical for the validation and application of physicochemical data. The following sections describe standard methodologies for determining the key properties of **1,3-Adamantanediacetic acid**.

Determination of Solubility Profile

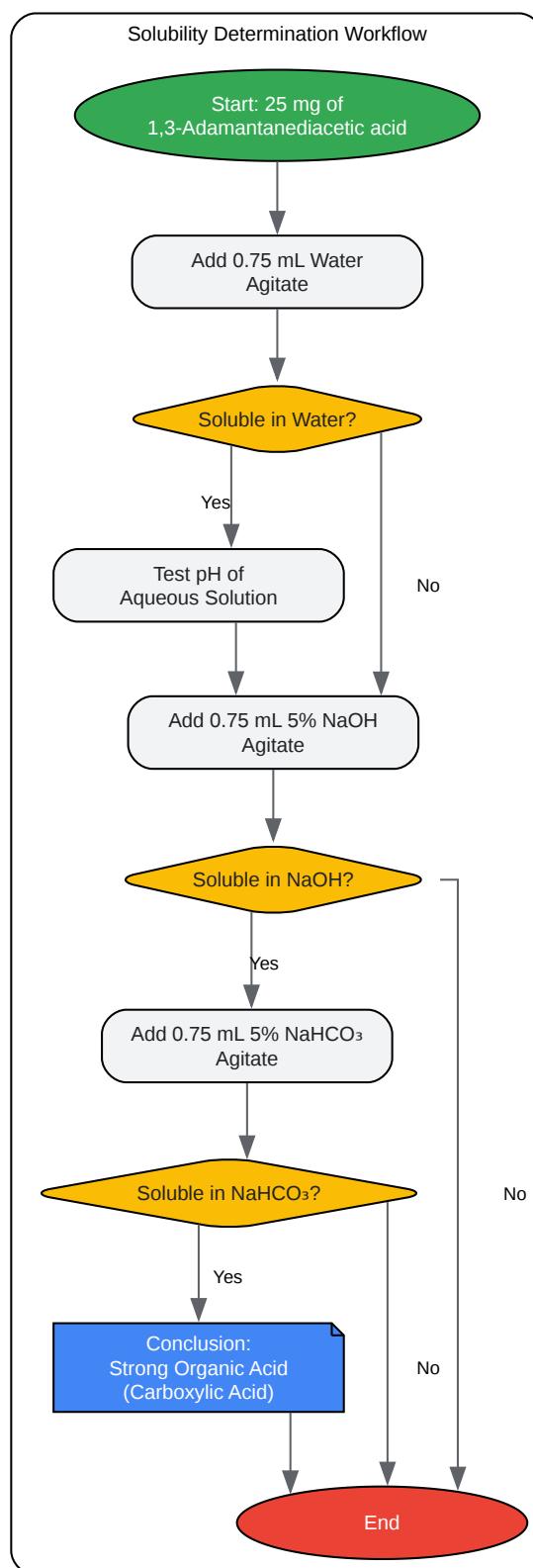
The solubility of a compound is fundamental to its application, particularly in pharmacology and materials science. A systematic approach is used to classify the compound's solubility in various solvents.

Protocol:

- Water Solubility: Add approximately 25 mg of **1,3-Adamantanediacetic acid** to 0.75 mL of deionized water in a test tube.[\[4\]](#)[\[5\]](#) Vigorously agitate the mixture for 1-2 minutes. Observe

for complete dissolution.

- pH of Aqueous Solution: If the compound is water-soluble, test the resulting solution with a calibrated pH meter or pH paper. An acidic pH (≤ 4) is indicative of a carboxylic acid.[6]
- Solubility in Aqueous Base: To a test tube containing 25 mg of the compound, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution.[5][6] Agitate and observe for dissolution. The formation of a salt typically enhances water solubility.
- Confirmation with Acid: To the NaOH solution from the previous step, add 5% hydrochloric acid (HCl) dropwise until the solution is acidic.[6] The reappearance of a precipitate confirms that the increased solubility was due to salt formation.
- Solubility in Aqueous Bicarbonate: Repeat the solubility test using 0.75 mL of 5% sodium bicarbonate (NaHCO₃) solution.[4][5] Solubility in a weak base like NaHCO₃ is a strong indicator of a carboxylic acid.
- Organic Solvent Solubility: Assess solubility in various organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane) using the same solute-to-solvent ratio as in Step 1.



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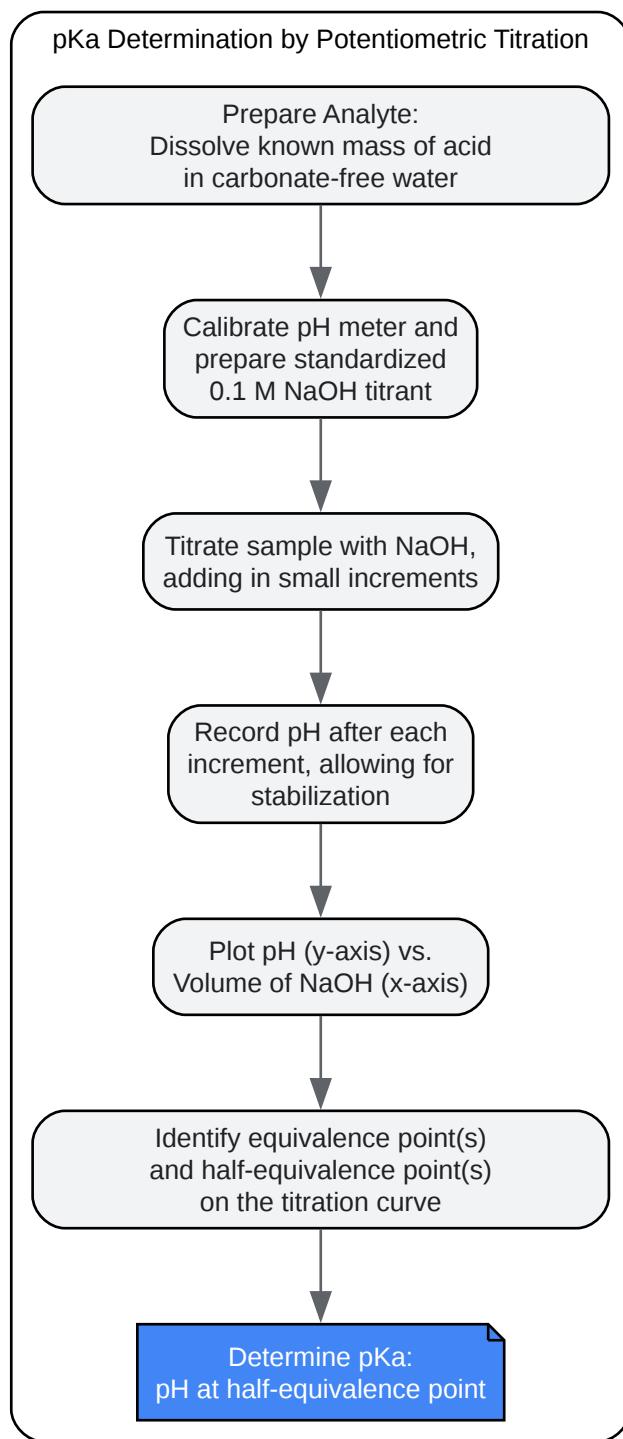
Fig 1: Workflow for determining the acid-base solubility profile.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the strength of an acid in solution. For a dicarboxylic acid like **1,3-Adamantanediacetic acid**, potentiometric titration is a precise and standard method for its determination.^[7]

Protocol:

- Preparation: Accurately weigh a sample of **1,3-Adamantanediacetic acid** and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be used if aqueous solubility is limited, though this can affect the measured pKa.^[7]
- Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated combination pH electrode connected to a pH meter.
- Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the titration curve. For a dicarboxylic acid, two equivalence points and two inflection points may be observed. The pH at the half-equivalence point (the midpoint of the buffer region) corresponds to the pKa value.^[8]



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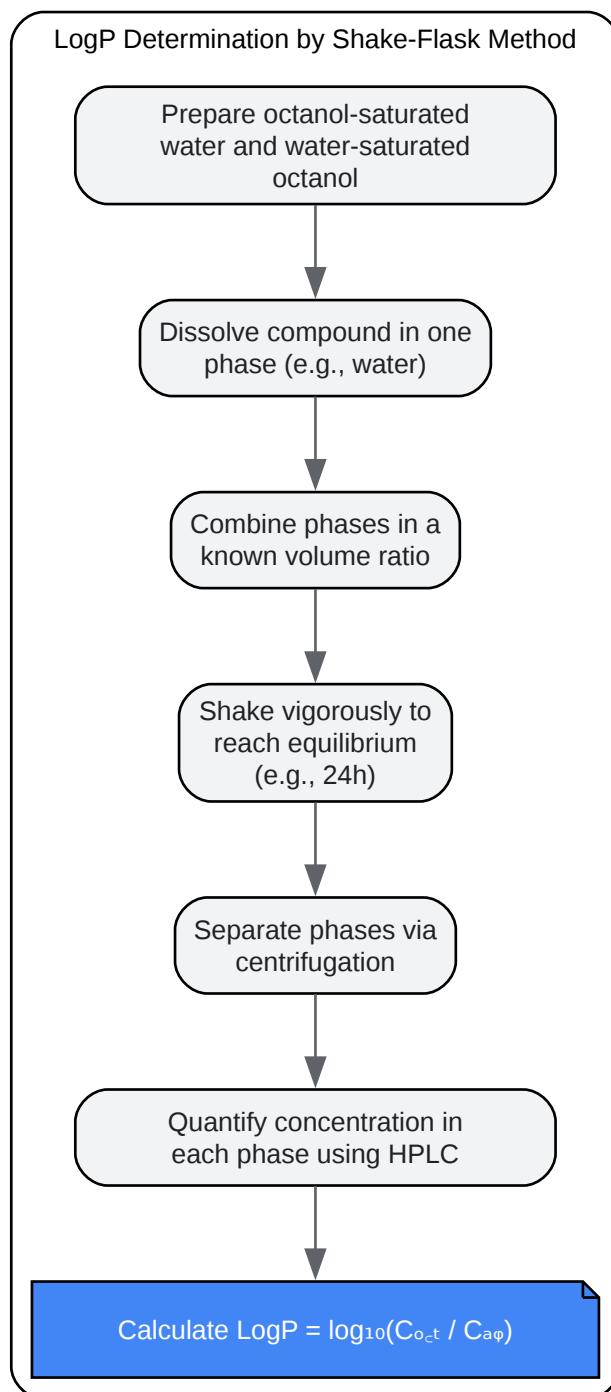
Fig 2: Experimental workflow for pKa determination.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound.^[9] The shake-flask method followed by HPLC analysis is a common and reliable technique.^[10]

Protocol:

- Phase Preparation: Prepare a biphasic system by saturating n-octanol with water and water with n-octanol. For ionizable compounds, the aqueous phase should be buffered to a pH where the compound is predominantly in its neutral form (e.g., pH 2 for a carboxylic acid).
- Partitioning: Accurately weigh a small amount of **1,3-Adamantanediacetic acid** and dissolve it in one of the phases (e.g., the aqueous phase). Add a known volume of the second phase to create a precise volume ratio (e.g., 1:1).
- Equilibration: Vigorously shake the mixture in a sealed container for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.^[10]
- Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.
- Quantification: Carefully sample a known volume from each phase. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the LogP using the formula: $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}]).$ ^[9]



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Fig 3: Workflow for LogP determination via the shake-flask method.

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- To cite this document: BenchChem. [physicochemical properties of 1,3-Adamantanediacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095245#physicochemical-properties-of-1-3-adamantanediacetic-acid>

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